molecular formula C21H28N6O2 B2543088 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 899953-58-3

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2543088
CAS RN: 899953-58-3
M. Wt: 396.495
InChI Key: FPAWGFWUCVAAQW-UHFFFAOYSA-N
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Description

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Structural and Biological Characterization

  • Marbofloxacin Structural Analysis : Marbofloxacin, a molecule with a somewhat related structure, showcases the importance of structural analysis in understanding the chemical properties and potential biological activities of complex compounds. The detailed study of its crystal structure reveals insights into its molecular conformation, hydrogen bonding, and interactions, which are crucial for its biological function as an antimicrobial agent (Jin Shen et al., 2012).

  • Antimicrobial and Pharmacophore Design : Research into antimicrobial agents and pharmacophore design often involves complex molecules similar to the one . For instance, the synthesis and in vivo metabolism of quinolones with piperazinyl groups highlight the importance of chemical modifications in enhancing biological activity and understanding metabolic pathways (T. Uno et al., 1993). Additionally, the design and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives for alpha(1)-adrenoceptor antagonists underscore the critical role of chemical structure in therapeutic applications (L. Betti et al., 2002).

  • Natural Product Synthesis and Biosynthesis : The study of piperazic acid-containing natural products, which share structural features with piperazine rings, illuminates the diversity of natural compounds and their biosynthetic pathways. This research offers insights into the potential applications of similar compounds in developing drugs with anti-malarial, anti-apoptotic, and anti-bacterial activities (Kalindi D Morgan et al., 2019).

  • GPCR Targeted Drug Discovery : The discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure, which includes piperazine motifs, demonstrates the ongoing interest in targeting G protein-coupled receptors (GPCRs) for therapeutic purposes. This research area could be relevant for compounds with similar structural elements, aiming at fine-tuning receptor selectivity and functional properties (D. Möller et al., 2017).

properties

IUPAC Name

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(28)17-29-18-5-3-2-4-6-18/h2-8H,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAWGFWUCVAAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

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